molecular formula C17H24N2O2 B2792990 3-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide CAS No. 2380071-34-9

3-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide

Cat. No.: B2792990
CAS No.: 2380071-34-9
M. Wt: 288.391
InChI Key: KXJQGTWNRNSJGQ-UHFFFAOYSA-N
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Description

3-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-methyl group and a morpholin-4-ylcyclobutylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-methylbenzoic acid and 1-morpholin-4-ylcyclobutylmethanol.

    Amide Formation: The 3-methylbenzoic acid is converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with 1-morpholin-4-ylcyclobutylmethanol in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It can serve as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 3-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-N-[(1-piperidin-4-ylcyclobutyl)methyl]benzamide
  • 3-Methyl-N-[(1-pyrrolidin-4-ylcyclobutyl)methyl]benzamide

Uniqueness

3-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide is unique due to the presence of the morpholine ring, which can impart distinct physicochemical properties and biological activities compared to its analogs. The morpholine ring can enhance solubility and improve the compound’s pharmacokinetic profile.

Properties

IUPAC Name

3-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-14-4-2-5-15(12-14)16(20)18-13-17(6-3-7-17)19-8-10-21-11-9-19/h2,4-5,12H,3,6-11,13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJQGTWNRNSJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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